6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13328966
InChI: InChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)Cl)C
Molecular Formula: C15H13ClN2O2S
Molecular Weight: 320.8 g/mol

6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13328966

Molecular Formula: C15H13ClN2O2S

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester -

Specification

Molecular Formula C15H13ClN2O2S
Molecular Weight 320.8 g/mol
IUPAC Name ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Standard InChI InChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3
Standard InChI Key YFNCGPQYXBBORA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)Cl)C
Canonical SMILES CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate. Key identifiers include:

  • CAS Number: 380195-03-9

  • Molecular Formula: C15H13ClN2O2S\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}

  • Molecular Weight: 320.79 g/mol

  • SMILES: COC(=O)C1=C(SC2=NC=CN12)C3=CC=C(C=C3)Cl\text{COC(=O)C1=C(SC2=NC=CN12)C3=CC=C(C=C3)Cl}

The planar imidazo[2,1-b]thiazole fragment exhibits aromaticity, while the 4-chlorophenyl group introduces steric and electronic effects influencing reactivity .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds reveal that the imidazo[2,1-b]thiazole core is nearly planar (r.m.s. deviation = 0.003 Å), with the 4-chlorophenyl ring twisted by ~5.65° relative to the heterocyclic plane . π–π stacking interactions between aromatic systems contribute to crystalline packing, as observed in derivatives with similar substituents .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Formation of Imidazo[2,1-b]thiazole Core:
    Reacting 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone in acetone yields the intermediate imidazo[2,1-b]thiazole .

    4-Methyl-2-aminothiazole + 2-Bromo-1-(4-chlorophenyl)ethanoneAcetoneIntermediate+HBr\text{4-Methyl-2-aminothiazole + 2-Bromo-1-(4-chlorophenyl)ethanone} \xrightarrow{\text{Acetone}} \text{Intermediate} + \text{HBr}
  • Esterification:
    The intermediate is treated with ethyl chloroformate or acetic anhydride to introduce the ethyl ester group, achieving yields up to 78% .

Alternative Methods

A modified approach involves cyclocondensation of ethyl 2-aminothiazole-5-carboxylate with 2-chloro-1-(4-chlorophenyl)ethanone in N,N-dimethylformamide (DMF)\text{N,N-dimethylformamide (DMF)} at 90–100°C . This method minimizes side reactions and improves purity.

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point172–174°C
Density~1.37 g/cm³ (predicted)
SolubilitySoluble in DMF, acetone; insoluble in water
pKa~4.81 (predicted for ester group)

The ethyl ester enhances lipophilicity, making the compound suitable for organic-phase reactions .

Applications in Drug Development

Prodrug Synthesis

The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid . For example:

Ethyl EsterEsterases6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid\text{Ethyl Ester} \xrightarrow{\text{Esterases}} \text{6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid}

This carboxylic acid derivative is a precursor for amides and hydrazides with enhanced bioavailability .

Structure-Activity Relationship (SAR) Studies

  • 4-Chlorophenyl Group: Essential for π-stacking with aromatic residues in target proteins .

  • Ethyl Ester: Balances lipophilicity and metabolic stability .

  • Methyl at 3-Position: Steric hindrance prevents unwanted ring-opening reactions .

Hazard StatementPrecautionary MeasuresSource
H302 (Acute oral toxicity)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

The compound is labeled as Warning (GHS07) and should be stored at 2–8°C in a dry environment .

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